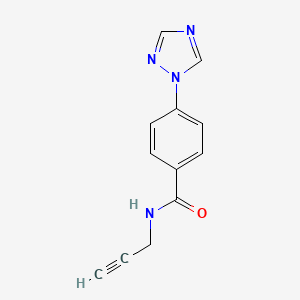
N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide, also known as propargyl-1,2,4-triazole-3-carboxamide (PTAC), is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Mécanisme D'action
The exact mechanism of action of PTAC is still under investigation, but it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity and function. PTAC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest, as well as to exhibit antibacterial and antiviral activities by disrupting the cell membrane and inhibiting viral replication.
Biochemical and physiological effects:
PTAC has been shown to have a low toxicity profile and minimal side effects, making it a promising candidate for further development as a therapeutic agent. It has been shown to have a high affinity for certain receptors in the body, including the adenosine receptor, which is involved in various physiological processes such as inflammation, pain, and sleep regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PTAC is its ease of synthesis and purification, as well as its versatility as a building block for the synthesis of various compounds. However, its low solubility in water and some organic solvents may limit its use in certain applications, and further studies are needed to fully understand its mechanism of action and potential toxicity.
Orientations Futures
There are numerous future directions for the research and development of PTAC, including the synthesis of novel biologically active compounds, the development of metal-based catalysts for organic transformations, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its interactions with other compounds and proteins in the body.
Méthodes De Synthèse
PTAC can be synthesized through a simple and efficient method involving the reaction of 4-(1,2,4-triazol-1-yl)benzoic acid with propargylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product can then be purified through recrystallization or chromatographic techniques.
Applications De Recherche Scientifique
PTAC has been extensively investigated for its potential as a versatile building block for the synthesis of various biologically active compounds, including antimicrobial, anticancer, and antiviral agents. It has also been used as a ligand for the development of metal-based catalysts for organic transformations and as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-2-7-14-12(17)10-3-5-11(6-4-10)16-9-13-8-15-16/h1,3-6,8-9H,7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGWKHGRWPAKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide](/img/structure/B7545518.png)
![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B7545522.png)

![N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7545541.png)
![(4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7545554.png)

![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)



![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)
![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)
![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)
